molecular formula C10H4BrFN4O B11041250 5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11041250
M. Wt: 295.07 g/mol
InChI Key: AFACDTUEZDVYKI-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is fused to an oxadiazolo[3,4-b]pyrazine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with appropriate reagents to form the oxadiazole ring. One common method involves the use of oxalic acid in a one-step amide condensation reaction . The reaction is carried out under reflux conditions in anhydrous ethyl acetate for 40-60 minutes, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxadiazole derivatives with hydrogen atoms replacing the bromine or fluorine atoms.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups replacing the bromine or fluorine atoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which enhances its reactivity and potential for various applications. Its strong electron-withdrawing properties make it particularly useful in the development of materials with specific optical and electronic characteristics .

Properties

Molecular Formula

C10H4BrFN4O

Molecular Weight

295.07 g/mol

IUPAC Name

5-(3-bromo-4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C10H4BrFN4O/c11-6-3-5(1-2-7(6)12)8-4-13-9-10(14-8)16-17-15-9/h1-4H

InChI Key

AFACDTUEZDVYKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=NON=C3N=C2)Br)F

Origin of Product

United States

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